azepan-1-yl[5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone
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Overview
Description
1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromophenyl group attached to the pyrazole ring, which is further connected to an azepane ring. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura cross-coupling reaction, where a bromophenyl boronic acid is coupled with the pyrazole ring in the presence of a palladium catalyst.
Formation of the Azepane Ring: The final step involves the cyclization of the intermediate compound to form the azepane ring, which can be achieved through various cyclization reactions under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE can be compared with other similar compounds, such as:
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also features a bromophenyl group attached to a pyrazole ring but has additional substituents that confer different biological activities.
Ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate: Another pyrazole derivative with a bromophenyl group, used in various synthetic applications.
The uniqueness of 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]AZEPANE lies in its specific combination of functional groups, which provides distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H18BrN3O |
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Molecular Weight |
348.24 g/mol |
IUPAC Name |
azepan-1-yl-[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C16H18BrN3O/c17-13-7-5-12(6-8-13)14-11-15(19-18-14)16(21)20-9-3-1-2-4-10-20/h5-8,11H,1-4,9-10H2,(H,18,19) |
InChI Key |
PAWTWWQAIXMUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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